Pyrido[2,3-d]pyridazine
Description
Properties
IUPAC Name |
pyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUQTUKKWDKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179945 | |
| Record name | Pyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-73-6 | |
| Record name | Pyrido[2,3-d]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido(2,3-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDO(2,3-D)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y8G8L07W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d]pyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of this compound derivatives. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently construct the this compound core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-2,8-dione derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding dihydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dimethylformamide, and catalysts such as palladium complexes .
Major Products Formed
The major products formed from these reactions include this compound-2,8-dione derivatives, dihydropyrido[2,3-d]pyridazines, and various substituted this compound compounds .
Scientific Research Applications
Anti-Inflammatory Agents
Pyrido[2,3-d]pyridazine derivatives have been extensively studied for their anti-inflammatory properties. Notably, a series of this compound-2(1H)-one derivatives have demonstrated efficacy in inhibiting protein kinase pathways associated with inflammation. For instance, compounds targeting p38 MAP kinase have shown potential in treating rheumatoid arthritis and other inflammatory disorders .
Case Study:
- Compound 7c : This derivative exhibited an 82% inhibition of ear edema in an in vivo model and demonstrated dual inhibition of COX-1/COX-2 enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Research indicates that this compound derivatives possess significant anticancer properties. These compounds have been evaluated against various cancer cell lines, showcasing cytotoxic effects.
Data Table: Cytotoxicity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4 | MCF-7 | 0.57 |
| 11 | HepG2 | 1.31 |
| 63 | PC-3 | 1.54 |
| 63 | A-549 | 3.36 |
These results underline the potential of this compound derivatives as candidates for further development in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of this compound derivatives has also been documented. These compounds exhibit effectiveness against various bacterial strains and may serve as a basis for developing new antibiotics .
Mechanistic Insights
The mechanism by which this compound derivatives exert their biological effects often involves interaction with specific molecular targets:
- Protein Kinases : Many derivatives inhibit kinases involved in inflammatory responses and cancer progression.
- GABA Receptors : Some compounds act as ligands for GABA-A receptors, potentially providing therapeutic effects for anxiety and other CNS disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity.
Key Synthetic Approaches:
- Cyclization reactions to create the pyrido framework.
- Functional group modifications to optimize pharmacological properties.
SAR Insights:
Research has indicated that specific substitutions on the pyrido ring can significantly influence the potency and selectivity of these compounds against their biological targets .
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyridazine compounds varies depending on their specific application. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. In the case of receptor ligands, they may interact with specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Spectra : this compound and pyrido[3,4-d]pyridazine exhibit similar absorption profiles due to analogous π-conjugation, but positional isomerism affects exact λ_max values .
- Synthetic Flexibility : this compound derivatives are more accessible via cycloaddition than pyrido[3,2-d]pyrimidines, which require complex alkylation steps .
Key Observations :
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines dominate kinase-targeted therapies (e.g., palbociclib for breast cancer), whereas this compound derivatives are less explored in this domain .
- Selectivity : Pyrido[2,3-d]pyrimidines exhibit higher selectivity for DHFR isoforms compared to pyrido[4,3-d]pyrimidines .
Biological Activity
Pyrido[2,3-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological targets, and therapeutic potential of this compound derivatives, supported by case studies and research findings.
Overview of this compound
This compound belongs to a class of nitrogen-containing heterocycles that exhibit significant pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a versatile scaffold in drug discovery.
Anticancer Activity
This compound derivatives have shown promising anticancer activity across several studies. For instance:
- In vitro Studies : A series of 3,6-disubstituted pyridazines demonstrated effective cytotoxicity against human breast cancer cell lines T-47D and MDA-MB-231. Notably, compounds 11l and 11m exhibited IC50 values of 43.8 nM and 20.1 nM respectively against cyclin-dependent kinase 2 (CDK2), suggesting their potential as CDK inhibitors .
- Mechanism of Action : These compounds were found to induce apoptosis and alter cell cycle progression, leading to increased populations in the G2/M phase and sub-G1 phase in treated cells .
Other Biological Activities
- Antimicrobial Properties : Derivatives have been explored for their antibacterial and antifungal activities. Some compounds demonstrated significant inhibition against various microbial strains .
- Anti-inflammatory Effects : this compound derivatives have also been identified as inhibitors of protein kinases involved in inflammatory pathways, suggesting their utility in treating conditions like rheumatoid arthritis .
Case Studies
- Synthesis and Evaluation of Pyrido[2,3-d]pyrimidines : A study synthesized multiple derivatives and evaluated their biological activities. Compounds showed selective inhibition of adenosine kinase and significant analgesic effects .
- In Silico Studies : Computational studies indicated strong binding affinities of this compound derivatives to dihydrofolate reductase (DHFR) and various tyrosine kinases, highlighting their potential as targeted therapies .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for pyrido[2,3-d]pyridazine derivatives, and how do reaction conditions influence product selectivity?
this compound derivatives are synthesized via cyclization and annulation strategies. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with MeONa in BuOH selectively yields pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl substituent. Oxidation of the SMe group with m-chloroperbenzoic acid facilitates substitution reactions with nucleophiles like BnNH₂ . Multicomponent reactions in water or under microwave irradiation offer greener alternatives, improving efficiency and reducing waste .
Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns).
- X-ray crystallography for unambiguous structural determination, as demonstrated for derivatives with KRAS inhibitory activity .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Q. What biological activities are commonly associated with this compound scaffolds, and how are preliminary assays designed?
These derivatives exhibit anticancer, antimicrobial, and kinase-inhibitory properties. For cytotoxicity screening, in vitro assays like MTT or SRB are used against cancer cell lines (e.g., HCT-116, MCF-7). Compounds with IC₅₀ values <10 μM are prioritized for mechanistic studies . Antimicrobial activity is assessed via agar diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do substituent modifications at positions 4 and 7 impact this compound’s bioactivity and binding to targets like KRAS G12C?
Substituents at position 4 (e.g., NHBn, OBu) modulate electron density and steric effects, influencing binding to KRAS G12C’s hydrophobic pocket. For instance, trifluoro derivatives at N9 enhance selectivity for parasitic vs. human DHFR by interacting with Ile123/Val115 residues . Computational docking (e.g., AutoDock Vina) and MD simulations validate these interactions, with binding energies correlating with experimental IC₅₀ values .
Q. What computational tools are used to predict this compound reactivity in cycloaddition reactions?
AM1 or DFT calculations determine LUMO energies to assess electrophilicity. This compound (LUMO: -1.122 eV) reacts slower with enamines than its isomer pyrido[3,4-d]pyridazine (LUMO: -1.215 eV), as lower LUMO energies accelerate [4+2] cycloadditions . Transition state modeling (Gaussian 09) optimizes reaction conditions for synthesizing fused isoquinolines .
Q. How can conflicting data on substituent effects in synthetic pathways be resolved?
Contradictions arise from competing mechanisms (e.g., SMe oxidation vs. direct substitution). Systematic studies using in situ NMR or LC-MS track intermediate formation. For example, pre-oxidation of SMe to SO₂Me prevents side reactions, enabling cleaner NHBn substitution . Reaction phase diagrams (solvent, temperature) further clarify selectivity .
Q. What strategies optimize this compound derivatives for in vivo pharmacokinetics while retaining efficacy?
Q. How are green chemistry principles applied to this compound synthesis?
- Solvent-free microwave synthesis reduces reaction times from hours to minutes .
- Aqueous multicomponent reactions minimize organic waste (e.g., using NH₄OAc/DMF for annulation) .
- Catalytic recycling : Pd/C or TiO₂ nanoparticles enable >90% yield in cyclization reactions .
Methodological Tables
Q. Table 1. Key Synthetic Routes for this compound Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
